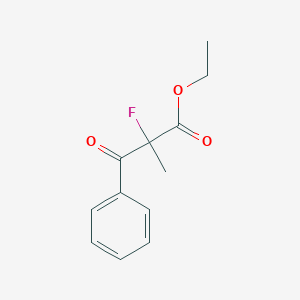

Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate

Vue d'ensemble

Description

Synthesis Analysis

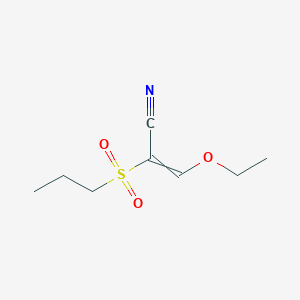

The synthesis of compounds related to ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate involves several chemical strategies, including cycloaddition reactions and the use of specific reagents for the introduction of the fluoro and phenyl groups. For example, cycloaddition reactions of ethyl (E)- and (Z)-3-fluoropropenoate have been studied, showcasing the methods for introducing fluoro groups into organic compounds (Patrick, Neumann, & Tatro, 2011). Additionally, the synthesis of related compounds through the use of ethyl phenylsulfinyl fluoroacetate as a reagent demonstrates the versatility in creating α-fluoro-α,β-unsaturated carboxylic acid esters, which are important intermediates for further chemical modifications (Allmendinger, 1991).

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate has been extensively analyzed using various spectroscopic and computational methods. Investigations into the vibrational spectra, using both experimental and theoretical approaches, provide insight into the geometric parameters and electronic structure of these molecules. For instance, the synthesis, characterization, and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate offer detailed information on the bond lengths, bond angles, and torsion angles, contributing to our understanding of the molecular structure (Kıbrız et al., 2013).

Chemical Reactions and Properties

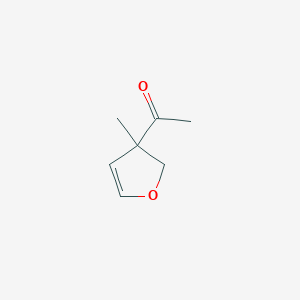

Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate participates in various chemical reactions, demonstrating its reactivity and functional versatility. The compound is involved in cycloaddition reactions, hydrogenation processes, and oxidative annulation reactions, among others. These reactions not only highlight the compound's reactivity but also its potential as a precursor for the synthesis of more complex molecules. For example, Ru(II)-catalyzed synthesis of poly-substituted furans via intermolecular oxidative annulation reaction showcases the compound's ability to form structurally diverse and functionally rich molecules (Chourasiya, Kumar, Vikram, & Tadigoppula, 2023).

Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds

Pomeisl et al. (2007) described the synthesis of 3-fluorofuran-2(5H)-ones using mixtures of (E)- and (Z)-2-fluoroalk-2-enoates. Their method involved a Z/E photoisomerisation followed by acid-catalysed cyclisation, where ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate played a key role in the synthesis of novel fluorinated building blocks (Pomeisl et al., 2007).

Formation of Cyclopropane Derivatives

Abe and Suehiro (1982) investigated the formation of cyclopropane derivatives in the Blaise rearrangement of ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate. This study highlighted the potential of ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate in synthesizing cyclopropane carboxylates (Abe & Suehiro, 1982).

Taxol Analogs Synthesis

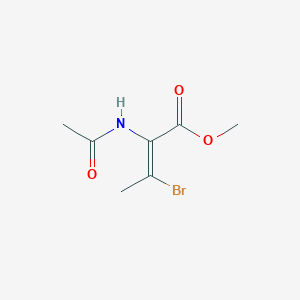

Davis and Reddy (1994) synthesized fluorine analogs of the C-13 side chain of taxol, an important anticancer drug, using ethyl 2-fluoro-3-(N-benzoylamino)-3-phenylpropanoate. This demonstrates the compound's application in medicinal chemistry and drug development (Davis & Reddy, 1994).

Organocatalyzed Annulation

Reitel et al. (2018) explored the asymmetric organocatalytic annulation of cyclopropenone and β-keto ester, using ethyl 3-oxo-3-phenylpropanoate. This study showcased its use in organic synthesis and catalysis (Reitel et al., 2018).

Antifeedants Synthesis

Bohman et al. (2008) isolated ethyl cinnamate from the bark of Pinus contorta and synthesized related phenylpropanoids, including ethyl 3-phenylpropanoate, as antifeedants for the pine weevil. This highlights its ecological and agricultural applications (Bohman et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibit the egfr/pi3k/akt/mtor signaling pathway , which plays a crucial role in cell proliferation and survival.

Mode of Action

It is suggested that similar compounds may interact with their targets by suppressing the egfr/pi3k/akt/mtor signaling pathway , leading to inhibition of malignant biological behaviors.

Biochemical Pathways

The compound may affect the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is involved in regulating cell growth, proliferation, differentiation, and survival. Downstream effects of this pathway’s inhibition could include reduced cell proliferation and increased apoptosis.

Result of Action

Inhibition of the egfr/pi3k/akt/mtor signaling pathway could potentially lead to reduced cell proliferation and increased apoptosis .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate . .

Propriétés

IUPAC Name |

ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-3-16-11(15)12(2,13)10(14)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSFPYILRKIMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(=O)C1=CC=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443763 | |

| Record name | Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193482-31-4 | |

| Record name | Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)

![Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate](/img/structure/B67844.png)

![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)